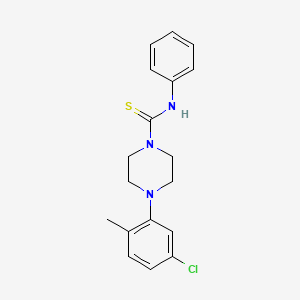
4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carbothioamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body. The molecule also contains a chloro-methylphenyl group, which could potentially contribute to its reactivity or biological activity .
Molecular Structure Analysis
Without specific data, I can only speculate that the molecule’s structure is largely determined by the piperazine ring and the phenyl groups attached to it. The presence of the chloro group on the phenyl ring could influence the molecule’s electronic properties and potentially its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and electronic structure would all play a role. For example, the presence of a chloro group could make the compound more polar, influencing properties like solubility and melting point .Applications De Recherche Scientifique
Corrosion Inhibition
Analogues of the compound, such as N-((8-hydroxyquinolin-5-yl)methyl)-4-phenylpiperazine-1-carbothioamide, have been studied for their effectiveness as corrosion inhibitors for C22E steel in hydrochloric acid solutions. These studies reveal that these compounds can be mixed-type or anodic type corrosion inhibitors, displaying good inhibition performance in specific concentrations (About et al., 2020).
Antimicrobial Activities
Derivatives of the compound have demonstrated significant antimicrobial activity. For instance, adamantane-isothiourea hybrid derivatives, including N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide, show potent broad-spectrum antibacterial activity against various bacteria and pathogenic fungi like Candida albicans (Al-Wahaibi et al., 2017).
Antifungal Evaluation
Similar compounds have been synthesized and evaluated for their antifungal properties. For example, a series of 4-chloro-3-methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide have shown moderate to good antifungal activity against pathogens like Aspergillus niger and Candida albicans (Gupta & Gupta, 2016).
Antidepressant Activity
Studies have been conducted on similar structures, such as phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, for their potential antidepressant activity. Some compounds in this series, particularly those with electron withdrawing chlorine atom, showed notable antidepressant effects in preclinical evaluations (Mathew, Suresh & Anbazhagan, 2014).
Anticonvulsant Activity
Certain derivatives, like 2-pyrazolines derived from chalcones, which are structurally related, have been evaluated for their anticonvulsant activities. Some of these compounds have shown significant efficacy in reducing seizure activity in experimental models (Beyhan et al., 2017).
Antimicrobial and Hypoglycemic Activities
N-(1-Adamantyl)carbothioamide derivatives, similar in structure, have been synthesized and tested for antimicrobial and hypoglycemic activities. These studies indicate potent antibacterial activity against various microorganisms and significant reduction of serum glucose levels in diabetic rats (Al-Abdullah et al., 2015).
Molecular Structure and Interaction Studies
The crystal structure and interaction studies of related compounds, such as 5-(4-methoxyphenyl)-3-(thiophen-2- yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, provide insights into the molecular arrangements and potential interaction mechanisms (Kumara et al., 2017).
Monoamine Oxidase Inhibitory Activities
Certain 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have been synthesized and evaluated for their monoamine oxidase (MAO) inhibitory activity. These compounds have shown potential in vitro MAO-A and MAO-B inhibitory activities, with some showing antidepressant and anxiolytic activities in vivo (Koç et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3S/c1-14-7-8-15(19)13-17(14)21-9-11-22(12-10-21)18(23)20-16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWXJCHWTLCZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3009133.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3009137.png)
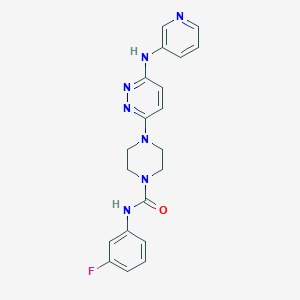
![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride](/img/structure/B3009143.png)
![3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3009144.png)
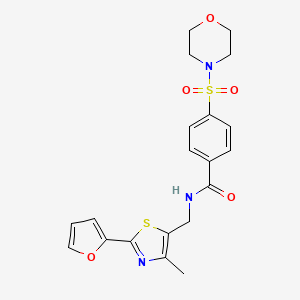
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(4-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3009146.png)
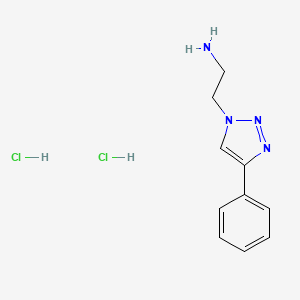
![2-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B3009148.png)
![1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3009151.png)
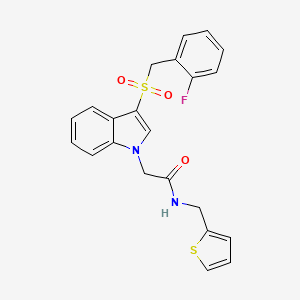
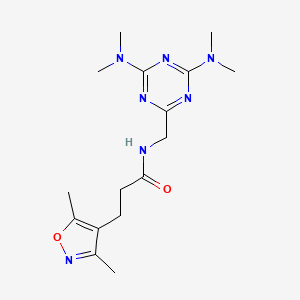
![N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3009155.png)